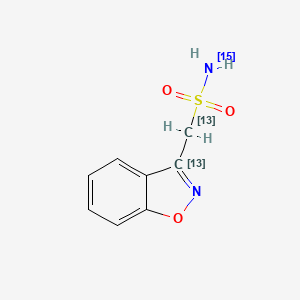

Zonisamide-13C2-15N

Description

Properties

IUPAC Name |

1,2-benzoxazol-3-yl(113C)methane(15N)sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)/i5+1,7+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQNRHZMVUUOMG-VDWPWFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)[13C](=NO2)[13CH2]S(=O)(=O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188265-58-8 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Researcher's Guide to Sourcing and Verifying Zonisamide-13C2-15N: From Supplier Selection to In-House Quality Control

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing and verifying the quality of Zonisamide-13C2-15N, a critical stable isotope-labeled internal standard. Adherence to the principles outlined herein will ensure the integrity of experimental data in pharmacokinetic and metabolic studies.

The Significance of Stable Isotope-Labeled Zonisamide in Research

Zonisamide is an anticonvulsant medication utilized in the management of epilepsy.[1][2] Its mechanism of action is multifaceted, primarily involving the blockade of voltage-sensitive sodium and T-type calcium channels, which in turn reduces neuronal excitability.[1][3][4][5][6] In the realm of drug development and clinical pharmacology, the precise quantification of zonisamide in biological matrices is paramount. This is where stable isotope-labeled internal standards, such as Zonisamide-13C2-15N, become indispensable.

The incorporation of heavy isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into the zonisamide molecule creates a compound that is chemically identical to the parent drug but has a greater molecular weight.[7] This mass difference allows for its differentiation from the unlabeled drug during mass spectrometric analysis (e.g., LC-MS/MS), making it an ideal internal standard for quantitative assays.[8][9][10] The use of stable isotope-labeled standards is preferred over radioactive isotopes in human metabolism studies as it eliminates the risk of radiation exposure.[11][12]

Navigating the Supplier Landscape: A Workflow for Due Diligence

The selection of a reputable supplier for Zonisamide-13C2-15N is a critical first step in ensuring the quality and reliability of your research. A systematic approach to supplier qualification is essential.

Caption: A structured workflow for selecting a qualified supplier of Zonisamide-13C2-15N.

Several chemical suppliers, including BOC Sciences, Cayman Chemical, and Pharmaffiliates, list Zonisamide-13C2-15N in their catalogs.[8][][14] When evaluating potential suppliers, it is imperative to look beyond mere availability and price. Inquire about their adherence to Good Manufacturing Practices (GMP) for active pharmaceutical ingredients (APIs).[15][16][][18] GMP guidelines ensure that products are consistently produced and controlled to the appropriate quality standards.[16][][18]

The Certificate of Analysis (CoA): A Blueprint of Quality

The Certificate of Analysis (CoA) is a formal document that provides a detailed summary of the quality control testing performed on a specific batch of a product.[19][20][21] It is a critical tool for verifying that the supplied Zonisamide-13C2-15N meets the required specifications. A comprehensive CoA should include the following key elements:

| Parameter | Description | Typical Specification |

| Product Name | The official name of the compound. | Zonisamide-13C2-15N |

| CAS Number | The unique Chemical Abstracts Service registry number. | 1188265-58-8[8][][14] |

| Molecular Formula | The chemical formula indicating the elemental composition. | C₆[¹³C]₂H₈N[¹⁵N]O₃S[8][] |

| Molecular Weight | The mass of one mole of the substance. | 215.20 g/mol [] |

| Appearance | A description of the physical state and color. | Off-white to Light Yellow Solid[] |

| Purity (by HPLC) | The percentage of the desired compound in the sample, determined by High-Performance Liquid Chromatography. | ≥95%[8][] |

| Isotopic Purity | The percentage of the specified isotopes at the labeled positions. | ≥98% atom ¹³C; ≥98% atom ¹⁵N[] |

| Identity (by ¹H-NMR/MS) | Confirmation of the chemical structure using Nuclear Magnetic Resonance and/or Mass Spectrometry. | Conforms to structure |

| Solubility | Information on the solvents in which the compound is soluble. | Soluble in DMSO, Methanol[] |

| Storage Conditions | The recommended temperature and conditions for long-term storage. | -20°C[] |

In-House Verification: An Essential Step for Data Integrity

While a supplier's CoA provides valuable information, it is prudent for research laboratories to perform in-house verification of critical reagents like Zonisamide-13C2-15N. This ensures the material's quality and suitability for its intended application. A common and effective method for this verification is High-Performance Liquid Chromatography (HPLC).

Protocol for HPLC Verification of Zonisamide-13C2-15N

This protocol outlines a general procedure for the verification of the purity of Zonisamide-13C2-15N using Reverse-Phase HPLC (RP-HPLC).

Materials:

-

Zonisamide-13C2-15N sample

-

HPLC-grade methanol

-

HPLC-grade water

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm I.D. x 250 mm)

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh approximately 1 mg of Zonisamide-13C2-15N.

-

Dissolve in 10 mL of methanol to obtain a stock solution of 100 µg/mL.

-

Further dilute the stock solution with the mobile phase to a working concentration of approximately 10 µg/mL.

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 50:50 v/v).[22]

-

Degas the mobile phase before use.

-

-

Chromatographic Conditions:

-

Column: C18 (4.6 mm I.D. x 250 mm)

-

Mobile Phase: Methanol:Water (50:50 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 238 nm[22]

-

Injection Volume: 20 µL

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard solution.

-

Record the chromatogram and determine the retention time and peak area of the main peak.

-

-

Data Interpretation:

-

A single, sharp peak at the expected retention time is indicative of high purity.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.

-

Caption: A streamlined workflow for the in-house verification of Zonisamide-13C2-15N purity using HPLC.

Conclusion: Upholding Scientific Rigor

The integrity of research in drug development and pharmacokinetics is underpinned by the quality of the reagents used. For quantitative studies involving zonisamide, the use of a well-characterized, high-purity stable isotope-labeled internal standard like Zonisamide-13C2-15N is non-negotiable. By implementing a rigorous supplier selection process, critically evaluating the Certificate of Analysis, and performing independent in-house verification, researchers can ensure the accuracy and reproducibility of their experimental results, thereby upholding the highest standards of scientific integrity.

References

-

Zonisamide - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - FDA. (2016, September). Retrieved January 21, 2026, from [Link]

-

Leppik, I. E. (2004). Clinical pharmacology and mechanism of action of zonisamide. PubMed. Retrieved January 21, 2026, from [Link]

-

Ueda, Y., et al. (2003). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. PubMed. Retrieved January 21, 2026, from [Link]

-

GMP Regulations and Compliance for API and Excipients - ComplianceOnline. (n.d.). Retrieved January 21, 2026, from [Link]

-

What is the mechanism of Zonisamide? - Patsnap Synapse. (2024, July 17). Retrieved January 21, 2026, from [Link]

-

Zonisamide | Neurology Clinical Practice. (2023, November 10). Retrieved January 21, 2026, from [Link]

-

Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers - ECA Academy. (n.d.). Retrieved January 21, 2026, from [Link]

-

A. A. A. (2011). Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study. NIH. Retrieved January 21, 2026, from [Link]

-

Zonegran, INN-Zonisamide - European Medicines Agency. (n.d.). Retrieved January 21, 2026, from [Link]

-

Specifications and Certificates of Analysis (COAs) Explained: Ultimate Guide to Regulatory Compliance and Quality Release - PharmaRegulatory.in. (2025, December 17). Retrieved January 21, 2026, from [Link]

-

GMP Requirements for Certificates of Analysis (CoA) - ECA Academy. (2017, March 1). Retrieved January 21, 2026, from [Link]

-

What is a Certificate of Analysis (CoA) - DDReg Pharma. (n.d.). Retrieved January 21, 2026, from [Link]

-

P. D. B., et al. (2020). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF ZONISAMIDE FROM TABLET FORMULATION. WJPMR. Retrieved January 21, 2026, from [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024, November 21). Retrieved January 21, 2026, from [Link]

-

Assay and recovery studies for Zonisamide formulation - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Certificate of Analysis: Ensuring Product Quality and Compliance - Inecta. (2023, October 25). Retrieved January 21, 2026, from [Link]

-

Chemical structure of (a) zonisamide and (b) internal standard (1-(2,3-dichlorphenyl)piperazine). - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Browne, T. R., et al. (1982). Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man. PubMed. Retrieved January 21, 2026, from [Link]

-

CAS No : 1188265-58-8| Chemical Name : Zonisamide-13C2-15N | Pharmaffiliates. (n.d.). Retrieved January 21, 2026, from [Link]

-

The use of stable isotope labelling for the analytical chemistry of drugs. (2011). Wiley Online Library. Retrieved January 21, 2026, from [Link]

-

Browne, T. R., et al. (1993). Performance of human mass balance/metabolite identification studies using stable isotope (13C, 15N) labeling and continuous-flow isotope-ratio mass spectrometry as an alternative to radioactive labeling methods. PubMed. Retrieved January 21, 2026, from [Link]

-

ReliableRx Pharmacy: Best Online Pharmacy | Buy Prescription Drugs Online. (n.d.). Retrieved January 21, 2026, from [Link]

-

Zonisamide 2026 Prices, Coupons & Savings Tips - GoodRx. (n.d.). Retrieved January 21, 2026, from [Link]

-

Zonisamide: A Comprehensive, Updated Review for the Clinician - PMC. (2023, November 10). Retrieved January 21, 2026, from [Link]

-

Buy Zonisamide 100mg Capsules Online - HealthWarehouse. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. What is the mechanism of Zonisamide? [synapse.patsnap.com]

- 2. healthwarehouse.com [healthwarehouse.com]

- 3. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neurology.org [neurology.org]

- 7. metsol.com [metsol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. zonisamide sodium — TargetMol Chemicals [targetmol.com]

- 10. ZONISAMIDE-13C2-15N price,buy ZONISAMIDE-13C2-15N - chemicalbook [chemicalbook.com]

- 11. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Performance of human mass balance/metabolite identification studies using stable isotope (13C, 15N) labeling and continuous-flow isotope-ratio mass spectrometry as an alternative to radioactive labeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. fda.gov [fda.gov]

- 16. GMP Regulations and Compliance for API and Excipients [complianceonline.com]

- 18. arborpharmchem.com [arborpharmchem.com]

- 19. Specifications and Certificates of Analysis (COAs) Explained: Ultimate Guide to Regulatory Compliance and Quality Release – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

- 20. What is a Certificate of Analysis (CoA) [ddregpharma.com]

- 21. inecta.com [inecta.com]

- 22. wjpmr.com [wjpmr.com]

A Comprehensive Technical Guide to the Synthesis and Purification of Zonisamide-13C2-15N

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis and purification of Zonisamide-¹³C₂,¹⁵N, a critical internal standard for bioanalytical and pharmacokinetic studies. Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a sulfonamide anticonvulsant whose accurate quantification in biological matrices is paramount for therapeutic drug monitoring and clinical research.[1][2] The use of a stable isotope-labeled (SIL) internal standard, co-eluting with the analyte but distinguishable by mass, is the gold standard for correcting matrix effects and variability in mass spectrometry-based assays.[3][4] This document outlines a robust synthetic strategy for introducing two carbon-13 atoms and one nitrogen-15 atom at specific, stable positions within the Zonisamide molecule. Furthermore, it details a multi-step purification protocol and a comprehensive analytical workflow to ensure the final product meets the stringent purity, identity, and isotopic enrichment requirements for use as a reference standard.

Introduction: The Rationale for a High-Purity SIL Standard

Zonisamide is an established antiepileptic drug with a unique benzisoxazole structure.[5][6] Its clinical efficacy is dependent on maintaining therapeutic concentrations, necessitating precise measurement in patient samples.[7] Isotope dilution mass spectrometry (ID-MS) is the premier analytical technique for this purpose, offering unparalleled accuracy and precision.[3] The cornerstone of this method is a high-purity, isotopically labeled internal standard that mimics the analyte's behavior during sample extraction, chromatography, and ionization.

The target molecule, Zonisamide-¹³C₂,¹⁵N, is specifically labeled at the C3 carbon of the benzisoxazole ring, the adjacent methylene carbon, and the sulfonamide nitrogen. This labeling scheme offers several distinct advantages:

-

Metabolic Stability: The labels are placed in the core structure of the molecule, away from known sites of metabolic transformation, ensuring the isotopic integrity is maintained in vivo.[7]

-

Significant Mass Shift: A +3 Da mass shift provides clear separation from the unlabeled analyte's isotopic envelope in the mass spectrometer, preventing cross-talk and improving quantification accuracy.

-

Synthetic Accessibility: The chosen positions allow for a logical synthetic approach utilizing commercially available labeled precursors.

This guide provides the necessary expertise to enable researchers and drug development professionals to produce this essential analytical tool in-house.

Part I: Synthetic Strategy and Retrosynthesis

The primary challenge in synthesizing Zonisamide-¹³C₂,¹⁵N is the precise and efficient incorporation of three stable isotopes into the final structure. Our strategy is built around a convergent synthesis that constructs the key C-C bond using labeled precursors and introduces the labeled nitrogen atom in the final step.

Retrosynthetic Analysis: A logical retrosynthetic disconnection of the target molecule points to three key precursors: a labeled benzisoxazole precursor, a single-carbon labeled unit, and a labeled nitrogen source. The most robust approach involves the formation of the sulfonamide bond as the final key step, as this reaction is typically high-yielding and clean. This leads us to a labeled sulfonyl chloride intermediate. This intermediate can be derived from a labeled 1,2-benzisoxazole-3-acetic acid derivative, which itself can be synthesized from a labeled phenol and a two-carbon building block.

Proposed Synthetic Workflow

The forward synthesis is designed as a multi-step process optimized for yield and isotopic incorporation efficiency.

Caption: High-level overview of the proposed synthetic pathway.

Part II: Detailed Synthesis Protocol

This section provides a step-by-step methodology for the synthesis. All operations involving isotopically labeled materials should be performed with care to maximize incorporation and minimize waste.

Step 1: Synthesis of 1,2-benzisoxazole-3-methane-¹³C-sulfonyl chloride

This multi-step phase is presented conceptually. A known literature procedure for a similar transformation involves the reaction of a substituted phenol to form the benzisoxazole ring, followed by functional group manipulation to install the methanesulfonyl chloride side chain. An analogous approach is the sulfonation of benzisoxazole acetic acid.[8] For labeling purposes, one would start with commercially available, appropriately labeled precursors.

A plausible route involves building the molecule from labeled aniline.[9]

-

Starting Material: [phenyl-ring-¹³C₆]-Aniline (as a model for incorporating ring labels, though our target requires side-chain labeling).

-

Diazotization & Hydroxylation: Convert labeled aniline to the corresponding phenol.

-

Ring Formation: React the labeled phenol derivative with reagents to form the 1,2-benzisoxazole ring system.

-

Side Chain Introduction: Introduce the -¹³CH₂SO₂Cl group. This is the most complex part, likely involving a Grignard reaction with labeled CO₂ or another C1 source, followed by reduction, conversion to a thiol, oxidation, and chlorination. A more direct route starts with a precursor already containing the benzisoxazole ring.

-

Key Reaction: The crucial step is the reaction of the synthesized 1,2-benzisoxazole-3-methane-¹³C₂-sulfonyl chloride with a labeled source of ammonia.

Step 2: Amination with ¹⁵N-Ammonia to Yield Zonisamide-¹³C₂,¹⁵N

Rationale: This is the final and critical isotopic labeling step. The reaction of a sulfonyl chloride with ammonia is a standard and highly effective method for producing primary sulfonamides.[10] Using ¹⁵N-labeled ammonium hydroxide ensures the direct and efficient incorporation of the nitrogen isotope.

Protocol:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the 1,2-benzisoxazole-3-methane-¹³C₂-sulfonyl chloride intermediate (1.0 eq) in 20 mL of anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: While stirring vigorously, add ¹⁵N-Ammonium Hydroxide (¹⁵NH₄OH, 2.5 eq, 98-99% isotopic purity) dropwise to the solution over 15 minutes. A white precipitate (ammonium chloride) will form immediately.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 50:50 mixture of ethyl acetate and hexane as the mobile phase. The product spot should be UV-active and have a lower Rf value than the starting sulfonyl chloride.

-

Work-up:

-

Quench the reaction by slowly adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

-

Result: The resulting off-white solid is the crude Zonisamide-¹³C₂,¹⁵N.

Part III: Purification Strategy

Achieving greater than 99% chemical and isotopic purity is essential for an internal standard.[11] A two-step purification process involving flash chromatography followed by recrystallization is employed.

Purification and Analysis Workflow

Caption: Workflow for the purification and analytical validation of the final product.

Protocol 1: Flash Column Chromatography

Rationale: This step removes the bulk of impurities, including unreacted starting materials and major side products.

-

Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method with 20% ethyl acetate in hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting from 20% and gradually increasing to 60%.

-

Fraction Collection: Collect fractions based on the elution profile monitored by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Evaporate the solvent from the combined pure fractions to yield a purified solid.

Protocol 2: Recrystallization

Rationale: This final step removes trace impurities and provides a highly crystalline, stable final product. Zonisamide can be effectively recrystallized from ethanol.[12]

-

Dissolution: Place the solid from the chromatography step into an Erlenmeyer flask. Add a minimal amount of hot ethanol (approx. 70 °C) with stirring until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5 minutes. Filter the hot solution through a celite pad to remove the charcoal.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath (0-5 °C) for at least 6 hours to maximize crystal formation.

-

Isolation: Collect the white, crystalline solid by vacuum filtration, washing with a small amount of ice-cold ethanol.

-

Drying: Dry the crystals under high vacuum at 40 °C for 12 hours to remove any residual solvent.

Part IV: Quality Control and Characterization

A rigorous analytical testing regimen validates the identity, purity, and isotopic enrichment of the final product.

Data Presentation: Analytical Validation Summary

| Parameter | Method | Specification | Typical Result |

| Chemical Purity | RP-HPLC[13][14] | ≥ 99.0% (AUC) | 99.7% |

| Identity | HRMS (ESI+) | C₆[¹³C]₂H₈N[¹⁵N]O₃S | m/z [M+H]⁺: Expected 216.0359, Found 216.0355 |

| Isotopic Purity | LC-MS/MS[4] | ≥ 98% | 99.2% for ¹³C₂, 99.5% for ¹⁵N |

| Structure | ¹H, ¹³C NMR[15] | Conforms to structure | Conforms |

| Yield | Gravimetric | Report as % | ~45% over final 2 steps |

Experimental Protocols: Analytical Methods

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

System: Standard HPLC with UV detector.

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.[13]

-

Mobile Phase: Isocratic mixture of methanol and 0.1% phosphoric acid in water (70:30 v/v).[14]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 285 nm.[14]

-

Expected Retention Time: Approximately 3.5 - 4.5 minutes.

2. High-Resolution Mass Spectrometry (HRMS)

-

System: LC-Q-TOF or Orbitrap Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis: The exact mass of the protonated molecular ion [M+H]⁺ is measured and compared to the theoretical mass calculated for the labeled formula C₈H₈N₂O₃S with the isotopic substitutions.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

System: 400 MHz or higher NMR spectrometer.

-

¹H NMR: Confirms the proton environment. The integration of peaks should correspond to the expected number of protons.

-

¹³C NMR: Shows two significantly enhanced signals corresponding to the labeled carbon positions. The absence of strong signals at the natural abundance chemical shifts for these positions confirms high isotopic incorporation.

-

¹⁵N-¹³C HMBC: A Heteronuclear Multiple Bond Correlation experiment can be used to show a 2-bond or 3-bond correlation between the ¹⁵N atom and the labeled ¹³C atoms, definitively confirming the connectivity and location of all three labels.[15][16]

Conclusion

This guide details a robust and verifiable pathway for the synthesis and purification of Zonisamide-¹³C₂,¹⁵N. By following the outlined synthetic strategy, purification protocols, and rigorous analytical validation methods, research and development laboratories can confidently produce this high-purity stable isotope-labeled internal standard. The availability of this critical reagent is fundamental to the advancement of high-quality clinical and preclinical research requiring the precise quantification of Zonisamide.

References

- Vertex AI Search. (2019). Determination of Zonisamide in Bulk and Pharmaceutical Formulation by UV Spectrophotometric Method.

- Reddy, P., et al. (n.d.). Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. PMC - NIH.

- Dervis, E., et al. (2024). Radiolabeling of Zonisamide for a Diagnostic Perspective. PubMed.

- Bakulev, V., et al. (n.d.). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. PMC - NIH.

- Rao, J. L., & S, S. K. (n.d.). DETERMINATION OF ZONISAMIDE IN CAPSULE DOSAGE FORM BY USING RP-HPLC.

- Srinivas, M., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Scholars Middle East Publishers.

- ARK Diagnostics, Inc. (n.d.). ARK™ Zonisamide Assay.

- Clearsynth. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers.

- Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds.

- Isotope Science / Alfa Chemistry. (n.d.). 13C 15N Labeled Compounds.

- Seino, M. (2004). Review of zonisamide development in Japan. PubMed.

- ResearchGate. (2025). Zonisamide: Chemistry, mechanism of action, and pharmacokinetics.

- Leppik, I. E. (n.d.). Zonisamide: Chemistry, mechanism of action, and pharmacokinetics. Experts@Minnesota.

- PubMed. (2023). An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma.

- Matar, K. M. (2014). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. PubMed.

- National Center for Biotechnology Information. (n.d.). Zonisamide. PubChem.

- ProQuest. (n.d.). Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies.

- Google Patents. (n.d.). CN102329278A - Zonisamide crystal, preparation method thereof and medicinal composition containing zonisamide crystal.

- MDPI. (n.d.). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice.

- Google Patents. (n.d.). WO2003020708A1 - Zonisamide intermediate and synthesis.

- Fier, P. S., & Maloney, K. M. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review of zonisamide development in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.umn.edu [experts.umn.edu]

- 7. mdpi.com [mdpi.com]

- 8. WO2003020708A1 - Zonisamide intermediate and synthesis - Google Patents [patents.google.com]

- 9. Synthesis of typical sulfonamide antibiotics with [<sup>14</sup>C]- and [<sup>13</sup>C]-labeling on the phenyl ring for use in environmental studies - ProQuest [proquest.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. moravek.com [moravek.com]

- 12. CN102329278A - Zonisamide crystal, preparation method thereof and medicinal composition containing zonisamide crystal - Google Patents [patents.google.com]

- 13. hakon-art.com [hakon-art.com]

- 14. saudijournals.com [saudijournals.com]

- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 16. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Isotopic Purity and Enrichment of Zonisamide-13C2-15N

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical quality attributes of Zonisamide-13C2-15N, a stable isotope-labeled (SIL) internal standard. The focus is on the principles and methodologies for determining its isotopic purity and enrichment, which are fundamental to ensuring the accuracy and reliability of bioanalytical data in pharmacokinetic and metabolic studies.

The Critical Role of Zonisamide-13C2-15N in Bioanalysis

Zonisamide is an anticonvulsant medication used for treating epilepsy and Parkinson's disease.[1] It functions by blocking sodium and T-type calcium channels, which stabilizes neuronal membranes and suppresses the abnormal neuronal firing associated with seizures.[2][3][4] The pharmacokinetic profile of zonisamide includes rapid absorption, a long elimination half-life of approximately 63-69 hours in healthy adults, and metabolism primarily through the cytochrome P450 enzyme CYP3A4.[1][3]

In drug development and clinical research, quantifying the concentration of a drug like zonisamide in biological matrices (e.g., plasma, urine) is essential. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose, and the use of a stable isotope-labeled internal standard is considered the gold standard.[5][6] Zonisamide-13C2-15N serves this role perfectly. By incorporating two ¹³C atoms and one ¹⁵N atom, it is chemically identical to zonisamide but has a mass difference of +3 amu. This allows it to be distinguished by the mass spectrometer while behaving identically during sample extraction, chromatography, and ionization, thus correcting for any variability in the analytical process.[5][7]

The reliability of quantitative data is directly dependent on the quality of the SIL internal standard. Therefore, rigorous assessment of its isotopic purity and enrichment is a non-negotiable prerequisite.

Defining Key Quality Attributes

It is crucial to understand the distinction between several key terms:

-

Chemical Purity : The percentage of the material that is the target molecule, Zonisamide-13C2-15N, irrespective of its isotopic composition. Impurities would be other chemical compounds.

-

Isotopic Purity : The percentage of the Zonisamide-13C2-15N molecules that contain the desired isotopic labels. For instance, what percentage of the compound is indeed the M+3 isotopologue.

-

Isotopic Enrichment : The percentage of a specific atom at a given labeled position that is the desired stable isotope. For example, the percentage of carbon atoms at the two labeled positions that are ¹³C.

For a SIL internal standard to be effective, both high chemical purity and high isotopic enrichment are required to prevent any interference with the quantification of the unlabeled analyte.[8]

Analytical Characterization: Determining Isotopic Purity and Enrichment

A multi-faceted analytical approach is necessary to fully characterize Zonisamide-13C2-15N. The two primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), particularly using technologies like Time-of-Flight (TOF) or Orbitrap, is the cornerstone for determining isotopic purity.[9][10] HRMS provides the necessary mass accuracy and resolution to separate and accurately measure the relative abundance of different isotopologues.

-

Sample Preparation : A stock solution of Zonisamide-13C2-15N is prepared in a suitable solvent (e.g., methanol, acetonitrile). A dilution is made to an appropriate concentration for direct infusion or LC-MS analysis. A corresponding solution of unlabeled Zonisamide is also prepared as a reference.

-

Instrumentation and Data Acquisition :

-

Technique : Electrospray ionization (ESI) in positive ion mode is typically used.

-

Analysis Mode : Full scan data is acquired over a mass range that encompasses the isotopic clusters of both the unlabeled and labeled zonisamide.

-

Resolution : A high-resolution setting (e.g., >60,000) is employed to ensure baseline separation of the isotopic peaks from potential isobaric interferences.

-

-

Data Analysis and Interpretation :

-

The mass spectrum of the unlabeled zonisamide is analyzed to understand its natural isotopic distribution (due to the natural abundance of ¹³C, ¹⁵N, etc.).

-

The mass spectrum of Zonisamide-13C2-15N is then acquired. The primary peak of interest will be at M+3 (representing the molecule with two ¹³C and one ¹⁵N).

-

The relative intensities of the M, M+1, M+2, M+3, etc., peaks are measured.

-

The isotopic purity is calculated by determining the percentage of the M+3 peak relative to the sum of all zonisamide-related peaks, after correcting for the natural isotopic contribution of the unlabeled analogue.[11][12]

-

| Isotopologue | Theoretical Mass (Da) | Expected Relative Abundance (for 99% Enrichment) |

| M+0 (Unlabeled) | 212.02 | < 0.1% |

| M+1 | 213.02 | < 0.5% |

| M+2 | 214.02 | < 1.0% |

| M+3 (Labeled) | 215.02 | > 98% |

Note: The table presents a simplified, hypothetical distribution. Actual results will vary based on the synthesis and purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the position of the isotopic labels and for providing an independent measure of isotopic enrichment. It offers the unique ability to probe the specific atomic environment of the labels.

-

Sample Preparation : A sufficient amount of Zonisamide-13C2-15N is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation and Data Acquisition :

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

For ¹³C NMR, a quantitative experiment with a sufficient relaxation delay is crucial for accurate integration.

-

-

Data Analysis and Interpretation :

-

¹³C NMR : The spectrum will show highly intense signals for the two ¹³C-labeled carbon atoms. By comparing the integral of these signals to the signals of the natural abundance carbons in the molecule (or to an internal standard), the ¹³C enrichment can be calculated.

-

¹H NMR : Protons directly attached to or near the ¹³C-labeled carbons will exhibit coupling, resulting in "satellite" peaks flanking the main proton signal. The ratio of the integrated area of these satellite peaks to the main peak provides a measure of ¹³C enrichment at that specific site.

-

Visualization of the Analytical Workflow

The logical flow for the comprehensive analysis of Zonisamide-13C2-15N can be visualized as follows:

Caption: Workflow for Isotopic Purity and Enrichment Analysis.

Regulatory Context and Acceptance Criteria

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through guidelines such as the ICH M10, emphasize the importance of using high-purity SIL internal standards.[13][14][15] The guidance documents mandate that the internal standard should be assessed to ensure it does not interfere with the analyte quantification.[14]

-

Isotopic Enrichment : Typically, an isotopic enrichment of >98% is required.

-

Unlabeled Analyte : The amount of unlabeled zonisamide (M+0) in the Zonisamide-13C2-15N material should be minimal, ideally less than 0.1%, to avoid contributing to the analyte signal, especially at the lower limit of quantification (LLOQ).[8]

A comprehensive Certificate of Analysis (CoA) must accompany the standard, detailing the results of these analyses and confirming its suitability for use in regulated bioanalysis.

Conclusion

The robust characterization of Zonisamide-13C2-15N through orthogonal analytical techniques like high-resolution mass spectrometry and NMR spectroscopy is a critical, foundational step in the development of reliable bioanalytical methods. By meticulously determining the isotopic purity and enrichment, researchers and drug developers can ensure the integrity of their pharmacokinetic and metabolism data, ultimately supporting the safe and effective development of new medicines. This self-validating system of analysis provides the necessary confidence and trustworthiness required for regulatory submissions and scientific rigor.

References

- Pharmacology of Zonisamide (Zonegran, Zonisade); Mechanism of action, Pharmacokinetics, Uses, Effect. YouTube.

- Zonisamide. StatPearls - NCBI Bookshelf - NIH.

- Zonisamide: chemistry, mechanism of action, and pharmacokinetics. PubMed.

- Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.

- Steady-State Pharmacokinetics of Zonisamide, an Antiepileptic Agent for Treatment of Refractory Complex Partial Seizures. ResearchGate.

- Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. PMC - NIH.

- A Researcher's Guide to Regulatory Best Practices for Stable Isotope-Labeled Internal Standards. Benchchem.

- Zonisamide: Pharmacokinetics, Efficacy, and Adverse Events in Children with Epilepsy.

- ZONEGRAN® (zonisamide) capsules, for oral administration. accessdata.fda.gov.

- Zonisamide. Wikipedia.

- Zonisamide. PubChem - NIH.

- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.

- Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate.

- FDA and EMA guidelines for bioanalytical method validation using stable isotope standards. Benchchem.

- CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac.

- NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. PMC - PubMed Central.

- A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines. Benchchem.

- Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays.

- Stable isotope labeling methods for protein NMR spectroscopy. Academia.edu.

- Isotopic analysis by nuclear magnetic resonance. Wikipedia.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace.

- Isotope Ratio Mass Spectrometry. CalTech GPS.

- NMR metabolomics. IsoLife.

- Isotopic Labeling for NMR Spectroscopy of Biological Solids. Sigma-Aldrich.

- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

- Bioanalytical Method Validation.

- Radiolabeling of Zonisamide for a Diagnostic Perspective. PubMed.

- Isotope Labelled Compounds. Hexonsynth.

- Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.

- New FDA Guidance on Bioanalytical Method Validation. Kymos.

- Process for the preparation of zonisamide. Google Patents.

- Zonisamide (antiepileptic) synthesis. ResearchGate.

- Synthesis of zonisamide carried out in the present work. ResearchGate.

- Rapid Determination of Isotopic Purity of Stable Isotope (D, 15N, or 13C)‐Labeled Organic Compounds by Electrospray Ionization. ResearchGate.

Sources

- 1. youtube.com [youtube.com]

- 2. Zonisamide - Wikipedia [en.wikipedia.org]

- 3. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. scispace.com [scispace.com]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. almacgroup.com [almacgroup.com]

- 11. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fda.gov [fda.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Application of Zonisamide-¹³C₂-¹⁵N in Quantitative Bioanalysis

Abstract

The accurate quantification of therapeutic drugs in biological matrices is the cornerstone of pharmacokinetic, bioequivalence, and toxicokinetic studies. For the antiepileptic drug Zonisamide, achieving high precision and accuracy is critical for both clinical monitoring and regulatory submissions. This in-depth guide details the pivotal role of the stable isotope-labeled (SIL) internal standard, Zonisamide-¹³C₂-¹⁵N, in developing a robust, high-fidelity quantitative bioanalytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will explore the foundational principles of isotope dilution mass spectrometry (IDMS), provide validated, step-by-step experimental protocols, and discuss the rigorous validation framework mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA).

Introduction: The Need for Precision in Zonisamide Bioanalysis

Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a second-generation antiepileptic drug (AED) with a broad spectrum of activity, utilized in the treatment of partial and generalized seizures.[1][2] Its pharmacokinetic profile is characterized by a long elimination half-life of approximately 63 hours in plasma and extensive binding to erythrocytes, resulting in a red blood cell to plasma concentration ratio of about eight.[3][4] Given its therapeutic window and potential for drug interactions, particularly with cytochrome P450 (CYP) enzyme inducers like carbamazepine and phenytoin, precise measurement of its concentration in biological fluids is imperative for effective patient management and new drug development.[5][6]

Traditional analytical methods can be susceptible to variability introduced during sample preparation and analysis, such as incomplete extraction recovery or matrix effects in the mass spectrometer source.[7] Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for quantitative bioanalysis, effectively mitigating these issues.[8][9] The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte, ensures that any physical loss or ionization variability experienced by the analyte is mirrored by the internal standard, leading to a highly accurate and precise analytical measurement.[7][10][11] Zonisamide-¹³C₂-¹⁵N, with its incorporation of heavy isotopes, serves as the ideal internal standard for this purpose.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a definitive quantitative technique that relies on altering the natural isotopic composition of the analyte within a sample.[10] A known quantity of an isotopically enriched standard, in this case, Zonisamide-¹³C₂-¹⁵N (the "spike"), is added to the biological sample containing an unknown concentration of native Zonisamide.

The core premise of IDMS is that the SIL standard and the native analyte are chemically and physically indistinguishable throughout the entire analytical workflow—from extraction and purification to chromatography and ionization.[8] Any loss of analyte during sample processing will be accompanied by a proportional loss of the SIL standard. The mass spectrometer distinguishes between the native analyte and the SIL standard based on their mass-to-charge (m/z) ratio difference. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, the original concentration of the analyte can be calculated with exceptional accuracy, effectively nullifying variations in sample recovery and instrument response.[8][12]

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

Experimental Methodology: A Validated LC-MS/MS Protocol

This section provides a detailed, field-proven protocol for the quantification of Zonisamide in human plasma using Zonisamide-¹³C₂-¹⁵N as the internal standard. This method is designed to be robust and compliant with regulatory guidelines.[13][14]

Materials and Reagents

-

Analytes: Zonisamide reference standard, Zonisamide-¹³C₂-¹⁵N internal standard (IS).

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Deionized Water.

-

Biological Matrix: Drug-free human plasma.

Preparation of Standards and Quality Controls (QCs)

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of Zonisamide and Zonisamide-¹³C₂-¹⁵N by dissolving the accurately weighed reference material in methanol.

-

Working Solutions: Prepare a series of Zonisamide working solutions by serial dilution of the primary stock with 50:50 (v/v) acetonitrile/water. These will be used to spike the calibration curve (CAL) standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Prepare a working solution of Zonisamide-¹³C₂-¹⁵N (e.g., 20 ng/mL) by diluting its stock solution with the mobile phase.[3]

-

Calibration (CAL) and QC Samples: Spike drug-free human plasma with the appropriate Zonisamide working solutions to create a calibration curve (e.g., 0.25–50 µg/mL) and at least four levels of QCs (LLOQ, LQC, MQC, HQC).[3]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Zonisamide from plasma.

-

Aliquot: Transfer 100 µL of plasma sample (CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 25 µL of the IS working solution to each tube (except for matrix blanks).

-

Precipitate: Add 300 µL of methanol.[15]

-

Vortex: Vortex-mix the tubes for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer & Dilute: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate. Dilute with 300 µL of water containing 0.1% formic acid to ensure compatibility with the mobile phase.[15]

-

Inject: Inject the sample into the LC-MS/MS system.

Caption: Sample preparation workflow using protein precipitation.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for method development.

| Parameter | Condition |

| LC System | UPLC/UHPLC System (e.g., Waters Acquity, Thermo UltiMate) |

| Analytical Column | Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Hypersil GOLD (50 x 2.1 mm, 1.9 µm)[3][16] |

| Column Temperature | 30 °C[3] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 3 - 10 µL[3][16] |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Thermo) |

| Ionization Mode | Electrospray Ionization, Positive (ESI+)[3] |

| Source Temperature | 150 °C[3] |

| Desolvation Temperature | 500 °C[3] |

| MRM Transitions | Zonisamide: m/z 213.0 → 132.1 (Quantifier), m/z 213.0 → 106.1 (Qualifier)Zonisamide-¹³C₂-¹⁵N: m/z 216.0 → 134.1 (Quantifier) |

Note: MRM transitions and collision energies should be optimized empirically on the specific instrument being used.

Bioanalytical Method Validation (BMV)

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[14] Validation is performed in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[13][17]

The key validation parameters are summarized below:

| Validation Parameter | Acceptance Criteria (FDA/ICH M10) |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six individual sources of blank matrix. Response should be <20% of the LLOQ for the analyte and <5% for the IS.[13][17] |

| Calibration Curve | A minimum of six non-zero standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be ≥0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[16] |

| Accuracy & Precision | Analyzed in at least three separate runs on different days. For QCs at LQC, MQC, and HQC, the mean accuracy must be within ±15% of nominal, and precision (%CV) must be ≤15%. For the LLOQ, both must be within ±20%.[14] |

| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked blank matrix from at least six sources to the response in a neat solution. The IS-normalized matrix factor CV should be ≤15%. |

| Recovery | The extraction efficiency of the analytical process. It should be consistent and reproducible, although 100% recovery is not required due to the correcting nature of the SIL IS.[7] |

| Stability | Analyte stability must be demonstrated under various conditions: Freeze-thaw cycles, short-term (bench-top), long-term storage, and post-preparative (autosampler). Analyte concentration should remain within ±15% of the nominal value. |

Conclusion: Ensuring Data Integrity with Zonisamide-¹³C₂-¹⁵N

The use of a stable isotope-labeled internal standard like Zonisamide-¹³C₂-¹⁵N is not merely a best practice but an essential component for developing a bioanalytical method that meets the high standards of scientific integrity and regulatory scrutiny. By perfectly mimicking the behavior of the native analyte, it corrects for variability during sample processing and analysis, providing a self-validating system for every sample analyzed. The Isotope Dilution Mass Spectrometry approach detailed in this guide provides the framework for researchers and drug development professionals to generate precise, accurate, and unequivocally reliable data for Zonisamide quantification in pharmacokinetic and clinical studies.

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Grecu, M., et al. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. National Institutes of Health. [Link]

-

Wikipedia. (n.d.). Isotope dilution. [Link]

-

Sills, G. J., & Brodie, M. J. (2007). Pharmacokinetics and drug interactions with zonisamide. Epilepsia, 48(3), 435-441. [Link]

-

U.S. Food and Drug Administration. (1998). Zonegran Administrative Documents/Correspondence Part 2. [Link]

-

Peters, F. T., et al. (2007). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 857(1), 147-155. [Link]

-

Brodie, M. J., et al. (2018). Zonisamide: Review of Recent Clinical Evidence for Treatment of Epilepsy. Clinical Drug Investigation, 38(1), 1-13. [Link]

-

Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

Sources

- 1. Zonisamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zonisamide: Review of Recent Clinical Evidence for Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pharmacokinetics and drug interactions with zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. osti.gov [osti.gov]

- 10. Isotope dilution - Wikipedia [en.wikipedia.org]

- 11. crimsonpublishers.com [crimsonpublishers.com]

- 12. youtube.com [youtube.com]

- 13. fda.gov [fda.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

Understanding the mechanism of action of Zonisamide

An In-Depth Technical Guide to the Multifaceted Mechanism of Action of Zonisamide

Executive Summary

Zonisamide is a broad-spectrum antiseizure medication with a complex and multifaceted mechanism of action that extends beyond simple channel blockade. This guide provides a detailed exploration of the molecular and cellular targets of Zonisamide, offering an integrated view for researchers, scientists, and drug development professionals. The primary anticonvulsant effects are mediated through a dual action on voltage-gated sodium channels (VGSCs) and T-type calcium channels, which synergistically suppress the neuronal hyperexcitability and hypersynchronization characteristic of epileptic seizures.[1]

Beyond ion channel modulation, Zonisamide exerts significant influence over the balance of synaptic transmission by enhancing inhibitory GABAergic pathways and attenuating excitatory glutamatergic activity.[1][2] Further complexity is added by its activity as a carbonic anhydrase inhibitor, its modulation of key monoamines like dopamine and serotonin, and its independent neuroprotective properties, including free-radical scavenging and anti-inflammatory effects.[2][3][4] This unique combination of mechanisms underlies its efficacy in a wide range of seizure types and provides a rationale for its therapeutic potential in other central nervous system (CNS) disorders, such as Parkinson's disease.[2][5] This document synthesizes the current understanding of Zonisamide's pharmacology, supported by experimental evidence, detailed protocols, and visual pathway diagrams to elucidate its comprehensive mode of action.

Introduction

First synthesized in 1979 for its antiseizure properties and approved in Japan in 1989, Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) has emerged as a significant second-generation antiepileptic drug (AED).[2][6] Its clinical utility is established for both monotherapy and adjunctive treatment of partial-onset seizures, with demonstrated efficacy against various generalized seizure types, including tonic-clonic, absence, and myoclonic seizures.[2][6] Unlike first-generation AEDs that often possess a single primary mechanism, Zonisamide's broad-spectrum activity stems from its ability to engage multiple, complementary molecular targets.[3][7] This guide dissects these mechanisms, providing a granular view of the experimental evidence that defines our current understanding of this versatile therapeutic agent.

Chapter 1: Primary Anticonvulsant Mechanisms: Ion Channel Modulation

The cornerstone of Zonisamide's antiseizure effect lies in its ability to directly modulate the function of key voltage-gated ion channels that govern neuronal excitability.[7][8]

Action on Voltage-Gated Sodium Channels (VGSCs)

The primary mechanism for controlling seizure propagation is the inhibition of sustained, high-frequency repetitive firing of action potentials.[3][8] Zonisamide achieves this by modulating the function of VGSCs.

-

Mechanism of Inhibition : Electrophysiological studies using cultured neurons have demonstrated that Zonisamide blocks the repetitive firing of voltage-sensitive sodium channels.[9] It is believed to act by altering the fast inactivation threshold of the channel, thereby reducing the number of channels available to open in response to rapid depolarization.[3][7] This use-dependent blockade is more pronounced at depolarized membrane potentials, making it selectively effective against the pathological, high-frequency neuronal discharges that occur within a seizure focus, while having minimal impact on normal, low-frequency synaptic transmission.[8][10]

-

Causality and Therapeutic Relevance : The ability to suppress sustained neuronal firing is a hallmark of many effective AEDs. By stabilizing neuronal membranes in a hyperactive state, Zonisamide effectively prevents the amplification and spread of epileptic activity from the seizure focus to adjacent cortical regions.[10][11] This action is fundamental to its efficacy in treating partial-onset and secondarily generalized tonic-clonic seizures.[2]

Caption: Zonisamide's blockade of Voltage-Gated Sodium Channels (VGSCs).

Inhibition of T-Type Calcium Channels

Zonisamide's profile as a broad-spectrum agent is significantly enhanced by its distinct inhibitory action on low-voltage-activated T-type calcium channels.[5][9]

-

Mechanism of Inhibition : Studies in cultured neuroblastoma and rat cortical neurons show that Zonisamide reduces T-type calcium currents (ICa) in a concentration-dependent manner.[12][13] Crucially, this effect is achieved without altering the channel's activation or inactivation kinetics. Instead, Zonisamide shifts the steady-state inactivation curve to more negative membrane potentials.[12] This action effectively increases the proportion of T-type channels in the inactivated state at the resting membrane potential, making fewer channels available for opening during depolarization.[12]

-

Causality and Therapeutic Relevance : T-type calcium channels are highly expressed in thalamic neurons and play a critical role in generating the rhythmic, bursting discharges that underlie absence seizures.[10][14] By suppressing these currents, Zonisamide disrupts the thalamocortical oscillations necessary for seizure generation and propagation, explaining its efficacy in treating absence seizures.[12] This mechanism also contributes to its overall ability to prevent the spread of seizure activity across different brain regions.[3][12]

| Concentration | Percent Reduction of T-Type ICa | Cell Type | Reference |

| 50 µM | 38.3 ± 5.8% | Human Neuroblastoma (NB-I) | [12] |

| 500 µM | 59.5 ± 7.2% | Rat Cerebral Cortex Neurons | [13] |

Chapter 2: Modulation of Synaptic Transmission

Beyond its direct effects on ion channels, Zonisamide rebalances the delicate interplay between excitatory and inhibitory neurotransmission, a critical factor in maintaining CNS stability.

Caption: Zonisamide's dual modulation of GABA and Glutamate transporters.

Enhancement of GABAergic Inhibition

Zonisamide appears to bolster the brain's primary inhibitory system.[2][10] While it does not bind directly to GABA receptors, evidence suggests it facilitates GABAergic transmission.[15] A key insight comes from studies on neurotransmitter transporter proteins. Research in rodent models of epilepsy demonstrated that Zonisamide treatment leads to a down-regulation of the GABA transporter GAT-1.[16]

-

Causality and Therapeutic Relevance : GAT-1 is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and glia. By reducing the expression of this transporter, Zonisamide effectively decreases GABA clearance, leading to higher and more prolonged synaptic GABA concentrations.[16] This enhances the activation of postsynaptic GABAA receptors, promoting chloride influx and hyperpolarization, which in turn dampens neuronal excitability and contributes to seizure control.[16]

Attenuation of Glutamatergic Excitation

Complementing its effects on GABA, Zonisamide also curbs excessive excitatory signaling mediated by glutamate.[2][5][6] The same study that identified effects on GAT-1 also found that Zonisamide up-regulates the expression of the neuronal glutamate transporter EAAC-1.[16]

-

Causality and Therapeutic Relevance : EAAC-1 is a key transporter that removes glutamate from the synapse. By increasing its expression, Zonisamide enhances the clearance of synaptic glutamate.[16] This action reduces the activation of postsynaptic NMDA and AMPA receptors, preventing the excessive depolarization and excitotoxicity that can both trigger and result from seizure activity. This dual modulation of GABA and glutamate transporters represents a sophisticated mechanism for restoring synaptic homeostasis.[16]

Chapter 3: Secondary and Pleiotropic Mechanisms

Zonisamide's pharmacology is further enriched by several secondary mechanisms that, while perhaps not primary to its anticonvulsant effect, contribute to its overall therapeutic profile and explain its use in other conditions.

Carbonic Anhydrase (CA) Inhibition

Zonisamide possesses a sulfamoyl group, similar to classic CA inhibitors like acetazolamide.[2][9] For many years, its CA inhibitory activity was considered weak and clinically insignificant to its antiseizure action.[3][5][9] However, more recent evidence challenges this assumption.

-

Mechanism and Potency : While initial assays showed a modest inhibitory constant (KI) of 10.3 µM against the cytosolic isozyme hCA II, prolonging the incubation time between the enzyme and Zonisamide to one hour revealed a much more potent KI of 35.2 nM.[17] This suggests a slow-binding inhibition mechanism, and a potency that is, in fact, comparable to other clinically used sulfonamide inhibitors.[17]

-

Causality and Clinical Relevance : Inhibition of CA in the brain leads to a mild metabolic acidosis, which is thought to contribute to seizure threshold elevation.[10] While the exact contribution of this mechanism to Zonisamide's efficacy remains debated, it is a recognized pharmacological action.[2][18] This mechanism is also directly responsible for certain side effects, such as an increased risk for metabolic acidosis and hyperammonemia, particularly when co-administered with other CA inhibitors like topiramate or valproic acid.[19][20]

| Inhibitor | KI (15 min incubation) | KI (1 hr incubation) | Reference |

| Zonisamide | 10.3 µM | 35.2 nM | [17] |

| Acetazolamide | - | ~12 nM (literature value) | [17] |

Modulation of Monoaminergic Systems

Zonisamide has been shown to modulate the neuronal release and metabolism of dopamine and serotonin.[2][3][7] This action is largely responsible for its therapeutic effects outside of epilepsy.

-

Mechanism and Causality : Zonisamide increases extracellular levels of dopamine and serotonin in key brain regions like the striatum and hippocampus.[2][18] This effect is partly attributed to its ability to inhibit monoamine oxidase B (MAO-B), an enzyme responsible for degrading dopamine.[4] This dopaminergic enhancement is the primary rationale for its approval and use as an adjunctive treatment for Parkinson's disease, helping to alleviate motor symptoms.[2][4] The modulation of these neurotransmitters may also contribute to its effects on mood and its potential use in treating alcohol dependency.[2]

Chapter 4: Neuroprotective and Anti-Inflammatory Actions

Accumulating evidence suggests that Zonisamide possesses neuroprotective properties that are independent of its direct antiseizure activity.[3]

-

Mechanisms of Neuroprotection : Preclinical studies have shown that Zonisamide can protect against glutamate-induced neuronal damage and reduce hypoxic-ischemic brain injury.[2] These effects are linked to its ability to scavenge free radicals, thereby reducing oxidative stress, a common pathway of neuronal damage in both acute and chronic neurological disorders.[8][10] Furthermore, Zonisamide has been shown to exert anti-inflammatory effects by reducing the activation of microglia, the resident immune cells of the CNS. In models of Parkinson's disease, Zonisamide reduced the expression of microglial Nav1.6 channels and levels of the pro-inflammatory cytokine TNF-α.[4]

-

Causality and Therapeutic Implications : Chronic, uncontrolled seizures can lead to progressive neuronal damage and cognitive decline. Zonisamide's ability to mitigate oxidative stress and neuroinflammation may help to prevent this long-term damage.[3] These properties also bolster the rationale for investigating its use in neurodegenerative disorders like Parkinson's and Alzheimer's disease, where neuroinflammation is a key pathological feature.[4]

Chapter 5: Integrated View and Clinical Implications

The clinical efficacy of Zonisamide is not the result of a single action, but the synergistic culmination of its effects on multiple, distinct targets.

Caption: Integrated view of Zonisamide's multifaceted mechanisms of action.

By simultaneously blocking pro-convulsant ion channels (VGSCs, T-type Ca²⁺) and re-tuning the balance of synaptic transmission (increasing GABA, decreasing glutamate), Zonisamide mounts a multi-pronged attack on the pathophysiological processes that initiate and sustain seizures. This combination is likely why it demonstrates efficacy in patients who are refractory to other AEDs that have more selective mechanisms.[9] The additional monoaminergic, CA inhibitory, and neuroprotective actions provide a foundation for its use in complex syndromes and comorbid conditions like Parkinson's disease, rounding out its profile as a uniquely versatile CNS therapeutic.

Appendix A: Detailed Experimental Protocols

This section provides illustrative protocols. Specific parameters must be optimized for the experimental system being used.

A1: Whole-Cell Patch-Clamp Protocol for VGSC Analysis in Cultured Neurons

-

Objective : To measure the effect of Zonisamide on sustained repetitive firing mediated by VGSCs.

-

Causality : This protocol directly assesses the primary anticonvulsant mechanism by mimicking the high-frequency firing seen in a seizure focus and observing the drug's ability to suppress it. A self-validating system includes a vehicle control to ensure observed effects are drug-specific and a positive control (e.g., phenytoin) to confirm the assay's sensitivity.

-

Methodology :

-

Cell Preparation : Culture primary hippocampal or cortical neurons on glass coverslips. Use cells between 10-14 days in vitro for mature channel expression.

-

Solutions :

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.025 CaCl₂, 0.5 EGTA, 2 Mg-ATP. pH adjusted to 7.2 with KOH.

-

-

Recording :

-

Obtain a whole-cell patch-clamp configuration using a borosilicate glass pipette (3-5 MΩ resistance).

-

Switch to current-clamp mode. Hold the neuron at its resting membrane potential (approx. -65 to -70 mV).

-

Inject a series of depolarizing current steps (e.g., 500 ms duration, increasing by 20 pA increments) to elicit action potential firing. Identify the current threshold for sustained firing.

-

-

Drug Application :

-

Perfuse the external solution containing vehicle (e.g., 0.1% DMSO) and record baseline firing in response to the determined current step.

-

Perfuse the external solution containing Zonisamide (e.g., 10-100 µM) for 5-10 minutes.

-

Repeat the current injection protocol and record the number of action potentials fired.

-

-

Data Analysis : Quantify the number of action potentials fired during the 500 ms depolarization step before and after Zonisamide application. A significant reduction in the number of spikes indicates effective blockade of sustained repetitive firing.

-

References

-

Zonisamide | Neurology Clinical Practice. (2023-11-10). Neurology Clinical Practice. [Link]

-

Leppik, I. E. (2004). Clinical pharmacology and mechanism of action of zonisamide. PubMed. [Link]

-

Leppik, I. E. (2004). Clinical Pharmacology and Mechanism of Action of Zonisamide. ResearchGate. [Link]

-

Kaur, H., & Singh, G. (2023). Zonisamide. StatPearls - NCBI Bookshelf. [Link]

-

What is the mechanism of Zonisamide? (2024-07-17). Patsnap Synapse. [Link]

-

Zonisamide. (n.d.). Wikipedia. [Link]

-

Ueda, Y., Willmore, L. J., & Deitrich, R. A. (2003). Effect of zonisamide on molecular regulation of glutamate and GABA transporter proteins during epileptogenesis in rats with hippocampal seizures. PubMed. [Link]

-

What are the molecular and cellular mechanisms of action of ZONISAMIDE in ZONEGRAN therapy? | R Discovery. (n.d.). R Discovery. [Link]

-

Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. PubMed. [Link]

-

Zonisamide (oral route). (2025-12-01). Mayo Clinic. [Link]

-

Kito, M., Maehara, M., & Watanabe, K. (1996). Mechanisms of T-type calcium channel blockade by zonisamide. PubMed. [Link]

-

Pharmacology of Zonisamide (Zonegran, Zonisade); Mechanism of action, Pharmacokinetics, Uses, Effect. (2025-03-07). YouTube. [Link]

-

Brodie, M. J. (2011). Zonisamide in the treatment of epilepsy. PubMed. [Link]

-

ZONEGRAN (zonisamide) capsules, for oral administration Rx Only. (n.d.). accessdata.fda.gov. [Link]

-

Okada, M., Kaneko, S., Hirano, T., & Kondo, T. (1995). Effects of zonisamide on extracellular levels of monoamine and its metabolite, and on Ca2+ dependent dopamine release. PubMed. [Link]

-

Nishimori, I., Vullo, D., Minakuchi, T., et al. (2005). Carbonic anhydrase inhibitors. Zonisamide is an effective inhibitor of the cytosolic isozyme II and mitochondrial isozyme V: solution and X-ray crystallographic studies. PubMed. [Link]

-

Masereel, B., et al. (2002). Carbonic anhydrase inhibition. Insight into the characteristics of zonisamide, topiramate, and the sulfamide cognate of topiramate. Taylor & Francis Online. [Link]

-

Suzuki, S., Kawakami, K., Nishimura, S., et al. (1992). Zonisamide blocks T-type calcium channel in cultured neurons of rat cerebral cortex. PubMed. [Link]

-

020789 Zonegran Pharmacology Review Part 1. (1998-01-20). accessdata.fda.gov. [Link]

-

Antiepileptic Drugs: Calcium Channel Blockers. (2024-12-19). JoVE. [Link]

-

Shin, D., et al. (2018). The anti-parkinsonian drug zonisamide reduces neuroinflammation: Role of microglial Nav 1.6. PubMed Central. [Link]

-

Voltage-Gated Sodium Channel Dysfunction in Epilepsy: Zebrafish Models for Therapeutics. (n.d.). MDPI. [Link]

-

Cav3 T-Type Channels As Drug Targets For Treating Epilepsy. (n.d.). Taylor & Francis Online. [Link]

-

Nishimori, I., et al. (2005). Carbonic anhydrase inhibitors. Zonisamide is an effective inhibitor of the cytosolic isozyme II and mitochondrial isozyme V: Solution and X-ray crystallographic studies. ResearchGate. [Link]

-

Binding free energies and IC 50 values of the selective inhibitors and the three natural products. (n.d.). ResearchGate. [Link]

-

ZONEGRAN® (zonisamide) capsules, for oral administration. (n.d.). accessdata.fda.gov. [Link]

-

T-Type Calcium Channels and Epilepsy. (2014-03-03). ResearchGate. [Link]

Sources

- 1. Zonisamide - Wikipedia [en.wikipedia.org]

- 2. neurology.org [neurology.org]

- 3. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anti-parkinsonian drug zonisamide reduces neuroinflammation: Role of microglial Nav 1.6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Zonisamide in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Zonisamide? [synapse.patsnap.com]

- 11. youtube.com [youtube.com]

- 12. Mechanisms of T-type calcium channel blockade by zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Zonisamide blocks T-type calcium channel in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Video: Antiepileptic Drugs: Calcium Channel Blockers [jove.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Effect of zonisamide on molecular regulation of glutamate and GABA transporter proteins during epileptogenesis in rats with hippocampal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carbonic anhydrase inhibitors. Zonisamide is an effective inhibitor of the cytosolic isozyme II and mitochondrial isozyme V: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of zonisamide on extracellular levels of monoamine and its metabolite, and on Ca2+ dependent dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Zonisamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 20. accessdata.fda.gov [accessdata.fda.gov]

Zonisamide-13C2-15N CAS number and molecular weight

An In-Depth Technical Guide to Zonisamide-13C2-15N: Properties and Applications in Quantitative Bioanalysis

Executive Summary